Technical Monograph: 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Technical Monograph: 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Executive Summary
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Structurally, it consists of a 3-aminopyridine core substituted at the 2-position with a (tetrahydro-2H-pyran-2-yl)methoxy motif.
Unlike labile tetrahydropyranyl (THP) ethers used solely as protecting groups, the (tetrahydro-2H-pyran-2-yl)methoxy side chain incorporates a methylene linker (
Chemical Identity & Physicochemical Profile[1][2]
| Property | Value |
| CAS Number | 1016684-05-1 |
| IUPAC Name | 2-(oxan-2-ylmethoxy)pyridin-3-amine |
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| LogP (Predicted) | ~1.23 |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 4 |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Synthetic Methodology
The synthesis of 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine follows a convergent route involving nucleophilic aromatic substitution (
Reaction Scheme
The following diagram illustrates the stepwise synthesis from commercially available precursors.
Figure 1: Synthetic pathway for 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine.
Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (
)
Objective: Install the ether side chain by displacing the C2-chlorine.
-
Activation: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.1 eq) in anhydrous THF under
atmosphere. -
Deprotonation: Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes until
evolution ceases. -
Addition: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF dropwise. The electron-withdrawing nitro group at C3 activates the C2 position for displacement.[1]
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC/LC-MS for the disappearance of the chloropyridine.
-
Workup: Quench with saturated
, extract with EtOAc, and concentrate.
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine without cleaving the ether linkage.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C in MeOH. Note: Monitor carefully to avoid reducing the pyridine ring. -
Method B (Chemical Reduction - Recommended): Iron powder (5 eq) and
(5 eq) in EtOH/ (3:1) at 70°C. This method is chemoselective and preserves the ether and pyridine ring integrity.
Medicinal Chemistry Applications
This scaffold is a precursor for "privileged structures" in drug discovery, specifically fused bicyclic heterocycles.
Synthesis of Imidazo[4,5-b]pyridines
The vicinal diamine-like arrangement (C2-alkoxy, C3-amine) allows for cyclization with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridines, a core scaffold in many kinase inhibitors (e.g., inhibitors of Aurora kinases or c-Met).
Figure 2: Application of the scaffold in synthesizing fused heterocyclic systems.
Structural Activity Relationship (SAR) Implications
-
Solubility: The THP ring breaks planarity and adds polarity compared to a phenyl ring, often improving the thermodynamic solubility of the final drug candidate.
-
Metabolic Stability: The methylene linker (
) prevents the rapid hydrolysis often seen with direct hemiacetal-like linkages, making this moiety stable in plasma. -
Binding: The ether oxygen can act as a hydrogen bond acceptor, while the THP ring fills lipophilic pockets (e.g., the ribose binding pocket in ATP-competitive inhibitors).
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Stability: Stable under basic and neutral conditions. Avoid strong aqueous acids, which may cleave the ether linkage or open the THP ring.
-
Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required.[1]
References
-
Fluorochem. (n.d.). 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine - Product Specification. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(tetrahydro-2H-pyran-3-yl)pyridin-4-amine and related pyridine intermediates. Retrieved from
-
BenchChem. (n.d.). Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine. Retrieved from
-
Organic Chemistry Portal. (2008). Synthesis of Tetrahydropyrans and Pyridine Derivatives. Retrieved from
